molecular formula C15H23ClN2O2 B6258989 N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1016745-49-5

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide

Cat. No. B6258989
CAS RN: 1016745-49-5
M. Wt: 298.8
InChI Key:
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Description

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide, abbreviated as NAC-MPA, is a synthetic amide derivative of N-acetylcysteine (NAC). NAC is a derivative of the amino acid cysteine and is commonly used as a dietary supplement for its antioxidant properties. NAC-MPA has emerged as a promising compound for its potential applications in scientific research, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA has been studied for its potential mechanisms of action. It has been shown to act as a free radical scavenger, binding to and neutralizing free radicals. It also has been shown to interact with certain enzymes, such as glutathione S-transferase, which can affect the activity of certain pathways in the body. Additionally, it has been shown to interact with certain transcription factors, which can affect the expression of certain genes.
Biochemical and Physiological Effects
N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA has been studied for its biochemical and physiological effects. It has been shown to reduce oxidative stress and to inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation in animal models, and to have anti-aging effects. Additionally, it has been shown to have neuroprotective effects, which can protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has a wide range of potential applications, from antioxidant to anti-cancer effects. However, there are some limitations to its use in lab experiments. N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it can be toxic at high doses, so care must be taken when using it in experiments.

Future Directions

Despite its potential applications, there is still much to be learned about N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA. There are several potential future directions that could be explored. For example, further research could be conducted to investigate the compound’s potential mechanisms of action and its effects on different types of cells and tissues. Additionally, further studies could be conducted to investigate the compound’s potential therapeutic applications and to determine the optimal dosage and route of administration. Finally, further research could be conducted to investigate the compound’s potential interactions with other compounds and its potential side effects.

Synthesis Methods

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA can be synthesized by reacting N-acetylcysteine with 4-methylpentan-2-ylchloride in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and is followed by a base-catalyzed hydrolysis to form the desired product. The reaction can be carried out at room temperature and is typically complete within a few hours.

Scientific Research Applications

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide-MPA has been studied for its potential applications in scientific research. It has been shown to have strong antioxidant properties, which can be used to combat the oxidative stress caused by free radicals. It has also been studied for its anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells and to reduce inflammation in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide involves the reaction of 2-amino-4-chlorobenzoyl chloride with 3-(4-methylpentan-2-yl)oxypropan-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thionyl chloride", "3-(4-methylpentan-2-yl)oxypropan-1-amine", "base (e.g. triethylamine)" ], "Reaction": [ "1. Conversion of 2-amino-4-chlorobenzoic acid to 2-amino-4-chlorobenzoyl chloride using thionyl chloride", "2. Reaction of 2-amino-4-chlorobenzoyl chloride with 3-(4-methylpentan-2-yl)oxypropan-1-amine in the presence of a base to form N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide" ] }

CAS RN

1016745-49-5

Product Name

N-(2-amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]propanamide

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

0

Origin of Product

United States

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